

# 4-Bromo-7-chloro-1-indanone chemical properties

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## Compound of Interest

Compound Name: 4-Bromo-7-chloro-1-indanone

Cat. No.: B2728214

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An In-depth Technical Guide to **4-Bromo-7-chloro-1-indanone**: Properties, Synthesis, and Synthetic Utility

## Introduction

The 1-indanone scaffold is a privileged structural motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.<sup>[1]</sup> Its rigid bicyclic framework and versatile chemical handles have made it a cornerstone in medicinal chemistry and drug development, with applications ranging from treatments for neurodegenerative diseases to potent anticancer agents.<sup>[2][3]</sup> Within this important class of compounds, halogenated indanones serve as exceptionally valuable intermediates, offering multiple reactive sites for the construction of complex molecular architectures.

**4-Bromo-7-chloro-1-indanone** (CAS No. 1260013-03-3) is a key building block that exemplifies this utility. Featuring distinct halogen substituents on its aromatic ring, this compound provides a platform for regioselective functionalization, enabling chemists to perform sequential cross-coupling or substitution reactions. This guide offers a comprehensive technical overview of **4-Bromo-7-chloro-1-indanone**, detailing its physicochemical properties, outlining a logical synthetic approach, exploring its chemical reactivity, and discussing its potential applications for researchers, scientists, and drug development professionals.

## Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical and chemical characteristics is fundamental to its successful application in synthesis. **4-Bromo-7-chloro-1-indanone** is a solid at room temperature, and its key properties are summarized below.<sup>[4]</sup>

Property	Value	Source
CAS Number	1260013-03-3	<sup>[4]</sup>
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrClO	<sup>[4]</sup>
Molecular Weight	245.5 g/mol	<sup>[4]</sup>
Physical Form	Solid	<sup>[4]</sup>
Purity	Typically ≥97%	<sup>[4]</sup>
Storage	Sealed in dry, room temperature	<sup>[4]</sup>
InChI	1S/C9H6BrClO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2	<sup>[4]</sup>
InChIKey	MILQBZVMFHXNNO-UHFFFAOYSA-N	<sup>[4]</sup>

## Spectroscopic Data

Detailed spectroscopic data, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry, are crucial for structure verification and reaction monitoring. While full spectra are typically provided by the supplier upon request, characteristic spectral data for this and related compounds are available through chemical databases.<sup>[5]</sup>

## Synthesis Pathway

The most common and robust method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides.<sup>[2][6]</sup> This electrophilic aromatic substitution reaction provides a direct route to the fused bicyclic system. For **4-Bromo-7-chloro-1-indanone**, a plausible and efficient synthesis begins with the appropriately substituted 3-phenylpropanoic acid.

## Proposed Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a two-step process involving the conversion of the carboxylic acid to a more reactive acid chloride, followed by intramolecular cyclization.

### Step 1: Synthesis of 3-(2-bromo-5-chlorophenyl)propanoyl chloride

- To a solution of 3-(2-bromo-5-chlorophenyl)propanoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
- Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
- Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the cessation of gas evolution.
- Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.

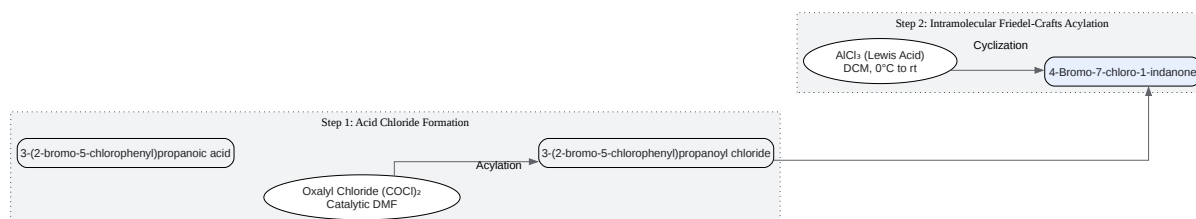
Causality: The conversion to the acid chloride is necessary because carboxylic acids are generally not reactive enough for Friedel-Crafts acylation. Oxalyl chloride is a preferred reagent as its byproducts (CO, CO<sub>2</sub>, HCl) are gaseous, simplifying workup. DMF acts as a catalyst, forming a Vilsmeier intermediate that facilitates the reaction.

### Step 2: Intramolecular Friedel-Crafts Acylation

- Dissolve the crude 3-(2-bromo-5-chlorophenyl)propanoyl chloride in a dry, non-coordinating solvent like DCM or 1,2-dichloroethane.
- Cool the solution to 0 °C in an ice bath.
- Add a strong Lewis acid, such as aluminum chloride (AlCl<sub>3</sub>, 1.2 eq), portion-wise, ensuring the temperature does not rise significantly.
- Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC or LC-MS.

- Upon completion, carefully quench the reaction by pouring it over crushed ice and concentrated HCl.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure.
- Purify the resulting crude solid by recrystallization or column chromatography to yield **4-Bromo-7-chloro-1-indanone**.

Causality: The Lewis acid ( $\text{AlCl}_3$ ) coordinates to the carbonyl oxygen of the acid chloride, forming a highly electrophilic acylium ion. This powerful electrophile then attacks the electron-rich aromatic ring intramolecularly to form the new six-membered ring, completing the indanone core. The cyclization occurs ortho to the chloro- and bromo-substituents, which is the only available position for this transformation.



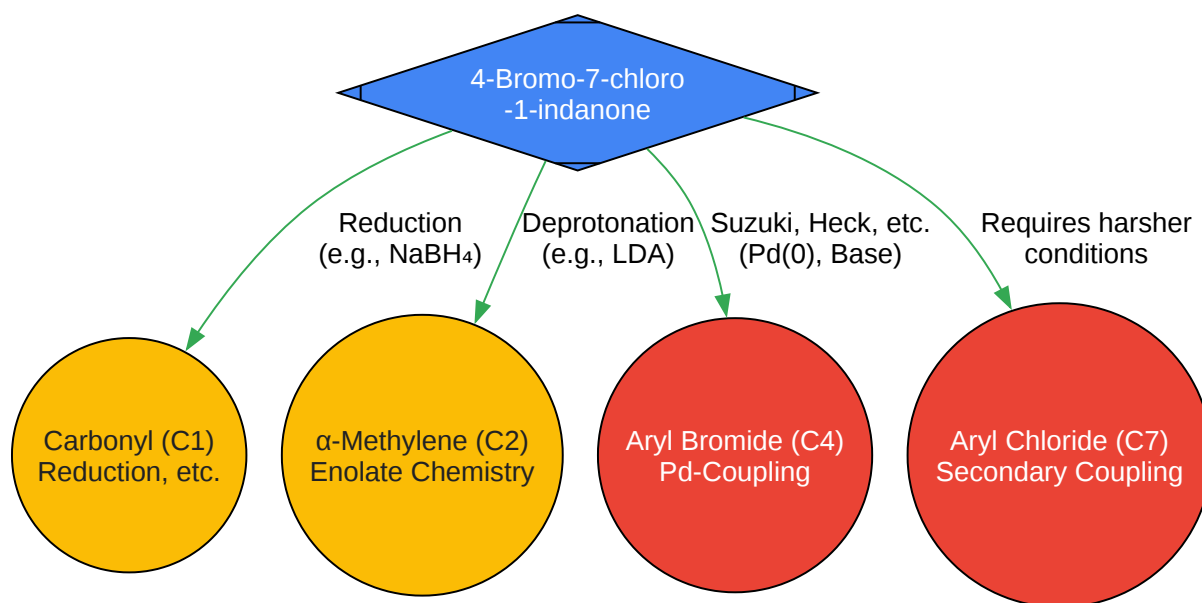
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Caption: Proposed two-step synthesis of **4-Bromo-7-chloro-1-indanone**.

## Chemical Reactivity and Synthetic Utility

The synthetic power of **4-Bromo-7-chloro-1-indanone** lies in its multiple, differentially reactive sites. This allows for a range of selective transformations to build molecular complexity.

- **Reactions at the Carbonyl Group:** The ketone at the C1 position can undergo standard carbonyl chemistry, including reduction to the corresponding alcohol, reductive amination, and the formation of hydrazones or oximes.
- **Reactions at the  $\alpha$ -Methylene (C2) Position:** The protons on the C2 carbon are acidic and can be removed by a base to form an enolate. This nucleophilic enolate can then participate in various reactions, such as alkylations, aldol condensations, and further halogenations. For instance, bromination of similar 4-chloro-1-indanone structures occurs selectively at the C2 position.<sup>[7]</sup>
- **Palladium-Catalyzed Cross-Coupling Reactions:** The aryl bromide at the C4 position is a prime handle for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.<sup>[8]</sup> This is the most significant feature for drug development professionals, as it allows for the introduction of diverse aryl, alkyl, alkynyl, or amino substituents.
- **Regioselective Functionalization:** A key strategic advantage of this molecule is the differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond under standard Pd-catalyzed conditions. This allows for selective functionalization at the C4 position while leaving the C7 chloro-substituent intact for a subsequent, more forcing, coupling reaction. This stepwise approach is invaluable for creating highly complex and diverse molecular libraries from a single precursor.



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Caption: Key reactive sites of **4-Bromo-7-chloro-1-indanone**.

## Applications in Research and Drug Development

The indanone core is a well-established pharmacophore, and halogenated derivatives are critical for lead optimization and structure-activity relationship (SAR) studies.[8] The strategic placement of bromo and chloro groups on **4-Bromo-7-chloro-1-indanone** makes it an ideal starting material for:

- **Fragment-Based Drug Discovery:** The indanone core can be elaborated at the C4 and C7 positions to explore interactions with target proteins.
- **Synthesis of Biologically Active Molecules:** Indanone derivatives have shown promise as antiviral, anti-inflammatory, and anticancer agents.[2] The ability to sequentially introduce different functional groups on **4-Bromo-7-chloro-1-indanone** allows for the fine-tuning of pharmacological properties.

- Development of Novel Materials: The rigid, planar structure of the indanone system can be incorporated into larger conjugated systems for applications in organic electronics and materials science.

## Safety Profile

According to supplier safety data, **4-Bromo-7-chloro-1-indanone** is classified with the GHS07 pictogram, indicating that it can be a skin and eye irritant.<sup>[4]</sup>

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).<sup>[4]</sup>
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).<sup>[4]</sup>
- Signal Word: Warning.<sup>[4]</sup>

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

## Conclusion

**4-Bromo-7-chloro-1-indanone** is a highly versatile and valuable intermediate for chemical synthesis. Its well-defined physicochemical properties, accessible synthetic route, and multiple, differentially reactive sites make it an ideal starting point for the development of novel pharmaceuticals and advanced materials. The strategic advantage conferred by its dual halogenation—enabling selective, sequential functionalization—ensures its continued importance for researchers and scientists working at the forefront of organic and medicinal chemistry.

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